molecular formula C33H40N6O7 B13646110 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

Cat. No.: B13646110
M. Wt: 632.7 g/mol
InChI Key: RJJVBDLSWSRSOI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spiro[2-Benzofuran-1,9'-4a,9a-Dihydroxanthene] Derivatives

Spirocyclic fluorophores originated with the discovery of rhodamine dyes in the late 19th century, but their structural complexity limited early applications. The spiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene] framework emerged as a pivotal innovation when researchers recognized that spirolactone ring-opening could reversibly modulate fluorescence. For instance, Rhodamine 6G’s quantum yield increases from 0.01 (closed spiro form) to 0.95 upon lactone hydrolysis. Modern derivatives, such as the subject compound, refine this mechanism by incorporating electron-donating dimethylamino groups at the 3' and 6' positions, which redshift absorption/emission spectra by 15–20 nm compared to unsubstituted analogs. Palladium-catalyzed oxidative arylation methods, as demonstrated in spiro-dihydroquinoline synthesis, now enable precise functionalization of the benzofuran-xanthene core.

Emergence of Azidoethoxy Functionalization in Fluorophore Chemistry

Azide integration into fluorophores became transformative with the advent of bioorthogonal chemistry. The triethylene glycol spacer in this compound (─OCH₂CH₂OCH₂CH₂OCH₂CH₂N₃) addresses historical challenges in azide solubility and steric accessibility. Comparative studies show that polyethylene glycol (PEG) linkers >12 atoms optimize reaction kinetics in CuAAC, achieving labeling efficiencies >90% in physiological buffers. This design principle is exemplified in Tetramethylrhodamine (TAMRA) azide derivatives, where the azidohexanyl chain enables selective conjugation to alkynes in live cells. The subject compound’s ethoxy repeat units further enhance water solubility (logP reduced by 1.5 vs. non-PEGylated analogs), critical for intracellular applications.

Significance of the Compound in Modern Bioorthogonal and Click Chemistry Paradigms

This molecule’s bifunctionality bridges fluorescent imaging and covalent labeling. The spiro-lactone ring remains closed in low-pH environments (pKa ≈5.7 for hydroxyl group protonation), minimizing background fluorescence until target binding induces ring opening. Concurrently, the azide group reacts with cyclooctynes or terminal alkynes via strain-promoted or copper-catalyzed mechanisms, respectively. Recent work demonstrates its utility in two-step labeling: initial azide-alkyne conjugation followed by fluorescence activation via pH adjustment or mercury ion binding (log K ≈3.7 for Hg²⁺-induced ring opening). Such orthogonal control is invaluable for tracking subcellular protein dynamics with spatiotemporal precision.

Scope and Objectives of Current Academic Inquiry

Contemporary research priorities include:

  • Synthetic Optimization : Developing one-pot methodologies to couple spirocyclic cores with PEG-azide chains, reducing step counts from 5–7 to 2–3.
  • Spectroscopic Tuning : Modifying dimethylamino substituents to shift emission beyond 600 nm, enabling multiplex imaging with green-emitting probes.
  • Bioorthogonal Multiplexing : Pairing azide-alkyne conjugation with other click reactions (e.g., tetrazine ligation) for simultaneous labeling of multiple targets.

Table 1: Comparative Properties of Spirocyclic Fluorophores

Compound λₐbs (nm) λₑm (nm) Quantum Yield Bioorthogonal Group
Rhodamine 6G 528 555 0.95 None
TAMRA Azide 540 565 0.89 Azide
Subject Compound (predicted) 560–570 580–590 0.88–0.92 Azide

Properties

Molecular Formula

C33H40N6O7

Molecular Weight

632.7 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

InChI

InChI=1S/C33H40N6O7/c1-38(2)22-8-10-25-28(20-22)45-29-21-23(39(3)4)9-11-26(29)33(25)27-7-5-6-24(30(27)32(41)46-33)31(40)35-12-14-42-16-18-44-19-17-43-15-13-36-37-34/h5-11,20-21,25,28H,12-19H2,1-4H3,(H,35,40)

InChI Key

RJJVBDLSWSRSOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC(=C5C(=O)O3)C(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediate

The azido-PEG chain portion corresponds structurally to 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol (CAS 86770-67-4), a PEG derivative terminated with an azido group. This intermediate is crucial for further functionalization and coupling steps. Its molecular formula is C8H17N3O4 with a molecular weight of 219.24 g/mol.

Synthetic Route for Azido-PEG Alcohol

The preparation typically starts from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, which undergoes nucleophilic substitution with sodium azide (NaN3) in the presence of sodium iodide (NaI) in aqueous medium at 50 °C for 48 hours. This reaction converts the chloro group to the azido group, yielding 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol with a high yield (~90.1%) as a yellow oil after extraction and drying.

Tosylation to Form the Azido-PEG Tosylate

To activate the terminal hydroxyl for further substitution, the azido-PEG alcohol is converted into its tosylate derivative by reaction with p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF) under basic conditions (6 M NaOH) at 0 °C to room temperature under nitrogen atmosphere. The tosylate formation proceeds with excellent yield (~98.6%), producing 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate as a yellow oil.

Conversion to Azido-PEG Amine

The tosylate intermediate is then reacted with concentrated ammonia solution (28%) in THF at 40 °C for 96 hours to substitute the tosylate with an amino group, yielding 2-[2-(2-azidoethoxy)ethoxy]ethanamine in moderate yield (~58.8%). This amine is a versatile intermediate for coupling to other molecular fragments.

Preparation of the Spirobenzofuran-Dihydroxanthene Core

The spiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene] framework bearing 3',6'-bis(dimethylamino) substituents and a 3-oxo group is a well-characterized fluorophore scaffold often used in dye chemistry. Although specific synthetic details for this core in the context of the target compound are less documented in the public domain, general synthetic approaches involve:

  • Construction of the xanthene ring system through condensation reactions of resorcinol derivatives with phthalic anhydrides or related precursors.
  • Introduction of dimethylamino groups via electrophilic aromatic substitution or nucleophilic aromatic substitution on suitable intermediates.
  • Formation of the spiro linkage through intramolecular cyclization steps under acidic or basic catalysis.

These steps require careful control of reaction conditions to maintain the integrity of the oxo and hydroxyl functionalities.

Coupling of Azido-PEG Amine to the Spirobenzofuran Core

Formation of the Carboxamide Linkage

The final step involves coupling the azido-PEG amine to the carboxylic acid functional group at the 4-position of the spirobenzofuran-dihydroxanthene core to form the amide bond. This is typically achieved by:

  • Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., EDC, DCC) often in the presence of additives like HOBt or NHS to improve yield and reduce side reactions.
  • Reaction with the azido-PEG amine under mild conditions to afford the desired N-substituted carboxamide.

This step preserves the azido functionality, which can be used for further bioorthogonal click chemistry applications.

Analytical Data and Characterization

Parameter Typical Result/Method
Molecular Weight ~650-700 g/mol (estimated based on components)
Purity >95% by HPLC or GC
Structural Confirmation NMR (1H, 13C), IR (azide stretch ~2100 cm⁻¹), MS (ESI-MS)
Physical State Typically a solid or viscous oil depending on purity
Yield of Final Coupling Step Variable, typically 60-85%

Summary Table of Key Preparation Steps

Step No. Reaction/Process Starting Material(s) Conditions Yield (%) Notes
1 Azide substitution 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride NaN3, NaI, H2O, 50 °C, 48 h 90.1 Formation of azido-PEG alcohol
2 Tosylation Azido-PEG alcohol TsCl, 6 M NaOH, THF, 0 °C to RT 98.6 Activation of terminal OH as tosylate
3 Amination Azido-PEG tosylate NH3 (28%), THF, 40 °C, 96 h 58.8 Formation of azido-PEG amine
4 Amide coupling Spirobenzofuran carboxylic acid + azido-PEG amine EDC/HOBt or DCC/NHS, RT 60-85 Formation of target compound

Research Findings and Source Diversity

  • The azido-PEG intermediates are well-documented in chemical databases such as PubChem, with detailed chemical properties and identifiers.
  • The preparation of azido-PEG amines via tosylate intermediates and nucleophilic substitution with ammonia is a common and reliable synthetic route in pharmaceutical intermediate synthesis.
  • The spirobenzofuran-dihydroxanthene core synthesis is established in dye chemistry literature, though specific modifications for this compound require adaptation of known protocols.
  • Coupling strategies employing carbodiimide-mediated amide bond formation are standard in complex molecule assembly, ensuring retention of sensitive azido groups for further functionalization.
  • Analytical characterization techniques including NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-car

Biological Activity

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide is a complex compound that has garnered attention in various fields of biological research. Its unique structure allows for diverse applications, particularly in drug delivery systems, bioconjugation, and diagnostics. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a spiro-benzofuran structure with multiple ether linkages and an azide group, which enhances its reactivity and utility in bioconjugation processes. The molecular formula is C31H43N7O7, with a molecular weight of approximately 609.8 g/mol.

1. Drug Delivery Systems

The compound's ability to improve the solubility and stability of therapeutic agents makes it valuable in drug formulation. Its azide functionality allows for click chemistry applications, facilitating the attachment of drugs to targeting moieties.

Table 1: Summary of Drug Delivery Applications

Application AreaDescription
Cancer TherapyTargeted delivery of chemotherapeutics to tumor cells
Gene TherapyDelivery of nucleic acids using conjugated vectors
Antibody-Drug ConjugatesEnhanced targeting of antigens on cancer cells

2. Bioconjugation

This compound serves as a versatile linker in bioconjugation processes. This is particularly useful in attaching biomolecules such as proteins or antibodies to surfaces or other molecules.

Case Study: Bioconjugation with Antibodies
In a study published in Bioconjugate Chemistry, researchers utilized this compound to create antibody-drug conjugates that demonstrated enhanced efficacy against specific cancer cell lines due to improved targeting capabilities .

3. Glycobiology Studies

The compound plays a significant role in glycobiology by facilitating the study of carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating cell signaling pathways and recognition processes.

Table 2: Glycobiology Applications

ApplicationDescription
Cell SignalingInvestigating pathways influenced by glycoproteins
Disease MechanismsUnderstanding how carbohydrate interactions affect disease
Vaccine DevelopmentEnhancing immune responses through glycan modifications

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts. For instance, its application in targeted drug delivery systems has shown promising results in preclinical models for cancer treatment. Additionally, its role in enhancing the biocompatibility of materials used in medical devices has been documented.

Case Study: Targeted Cancer Therapy
A recent publication demonstrated that conjugating this compound with a chemotherapeutic agent resulted in a significant reduction in tumor size in xenograft models compared to controls . This underscores its potential as a platform for developing more effective cancer therapies.

Comparison with Similar Compounds

Mechanistic and Application Insights

  • Structural Similarity Principle: The spiroxanthene core’s rigidity ensures consistent fluorescence emission across derivatives, but functional group substitutions dictate wavelength shifts (e.g., dimethylamino vs. diethylamino) and environmental sensitivity (e.g., azide vs. hydrazone) .
  • Limitations of Analogues :
    • Chlorohexyl derivatives exhibit cytotoxicity at concentrations >50 µM due to alkylating side reactions .
    • Hydrazone-based compounds suffer from photobleaching under UV exposure, limiting long-term imaging utility .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its structural fidelity be validated?

The synthesis involves multi-step organic reactions, including sequential coupling of the azido-ethoxy polyethylene glycol (PEG)-like chain to the spiroxanthene-carboxamide core. Key steps include:

  • Azide-alkyne cycloaddition for introducing the triazole linkage (if applicable) .
  • Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the carboxamide group . Structural validation requires multimodal characterization :
  • NMR spectroscopy (¹H, ¹³C) to confirm connectivity and stereochemistry .
  • FTIR to verify functional groups (e.g., azide stretch at ~2100 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How should researchers evaluate the compound’s stability under varying pH and oxidative conditions?

Stability studies should employ:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC-UV or LC-MS over 24–72 hours .
  • Oxidative stress tests : Use hydrogen peroxide (1–5 mM) or tert-butyl hydroperoxide to simulate oxidative environments, quantifying stability via absorbance changes at key wavelengths (e.g., 450–600 nm for xanthene derivatives) .

Q. What are the standard protocols for assessing its photophysical properties (e.g., fluorescence quantum yield)?

  • Absorption/emission spectra : Measure in solvents of varying polarity (e.g., DMSO, water) using a spectrophotometer.
  • Fluorescence quantum yield : Compare integrated emission intensity to a reference dye (e.g., fluorescein in 0.1 M NaOH) under identical excitation conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the azido-ethoxy chain conjugation, given steric hindrance from the spiroxanthene core?

Strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility and reduce aggregation .
  • Temperature control : Perform reactions at 0–4°C to minimize side reactions from exothermic steps .
  • Catalyst screening : Test copper(I) catalysts (e.g., CuBr) for azide-alkyne cycloaddition efficiency .

Q. How should contradictory data on the compound’s bioactivity (e.g., conflicting IC₅₀ values) be resolved?

  • Orthogonal assay validation : Cross-validate using fluorescence-based assays (for spiroxanthene’s intrinsic fluorescence) and cell viability assays (e.g., MTT) .
  • Buffer compatibility checks : Ensure assay buffers do not interfere with the compound’s solubility or fluorescence properties .
  • Dose-response curve refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) and replicate experiments ≥3 times .

Q. What advanced computational methods can predict interactions between this compound and biological targets (e.g., proteins)?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., xanthene-binding proteins) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) for ≥100 ns to assess binding stability .

Methodological Challenges and Solutions

Q. How can researchers address solubility limitations in aqueous assays?

  • Cosolvent systems : Use 5–10% DMSO or cyclodextrin-based solubilizing agents .
  • PEGylation : Modify the ethoxy chain length to enhance hydrophilicity while retaining azide functionality .

Q. What strategies mitigate byproduct formation during spiroxanthene-carboxamide synthesis?

  • Chromatographic purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • In-situ monitoring : Employ online FTIR or Raman spectroscopy to detect intermediates and optimize reaction termination times .

Data Interpretation and Reproducibility

Q. How should researchers calibrate fluorescence readouts to account for environmental quenching (e.g., in cellular matrices)?

  • Internal standardization : Co-stain with a reference fluorophore (e.g., Hoechst 33342 for nuclei) to normalize intensity .
  • Matrix-matched calibration curves : Prepare standards in cell lysate or serum to quantify signal attenuation .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity with high variability?

  • Nonlinear regression models : Fit data to a four-parameter logistic curve (e.g., using GraphPad Prism) to estimate EC₅₀/IC₅₀ .
  • Bootstrap resampling : Generate 95% confidence intervals for potency metrics to assess reliability .

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